3-(3-(Trifluoromethoxy)phenyl)thiophene

Lipophilicity Physicochemical Property Medicinal Chemistry

Procure 3-(3-(Trifluoromethoxy)phenyl)thiophene for your SAR campaigns. The -OCF₃ group increases lipophilicity by 0.7–1.4 log D vs. OCH₃, optimizing passive membrane permeability for CNS or intracellular targets. This substitution is not functionally equivalent to non-fluorinated analogs, making it essential for accurate pharmacokinetic profiling. Ideal for antiviral lead optimization and materials science.

Molecular Formula C11H7F3OS
Molecular Weight 244.23 g/mol
Cat. No. B13248605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethoxy)phenyl)thiophene
Molecular FormulaC11H7F3OS
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CSC=C2
InChIInChI=1S/C11H7F3OS/c12-11(13,14)15-10-3-1-2-8(6-10)9-4-5-16-7-9/h1-7H
InChIKeyFHGIZIRHRVBDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Trifluoromethoxy)phenyl)thiophene: CAS 1261652-69-0 Sourcing and Core Properties


3-(3-(Trifluoromethoxy)phenyl)thiophene (CAS: 1261652-69-0, molecular formula C₁₁H₇F₃OS, molecular weight 244.23 g/mol) is a heterocyclic building block consisting of a thiophene core substituted at the 3-position with a 3-(trifluoromethoxy)phenyl moiety . This compound belongs to the 3-arylthiophene class, which serves as a versatile scaffold in medicinal chemistry and materials science. The electron-withdrawing trifluoromethoxy group imparts distinct physicochemical properties, including enhanced lipophilicity and modulated electron density, that differentiate it from unsubstituted phenyl and methoxy analogs [1].

Why 3-(3-(Trifluoromethoxy)phenyl)thiophene Cannot Be Replaced by Generic 3-Phenylthiophene or Methoxy Analogs


Substitution of 3-(3-(trifluoromethoxy)phenyl)thiophene with a generic 3-phenylthiophene or 3-(3-methoxyphenyl)thiophene is not functionally equivalent due to quantifiable differences in lipophilicity, metabolic stability, and electronic character conferred by the -OCF₃ group [1][2]. The trifluoromethoxy substituent increases log D by approximately 0.7–1.4 units relative to the methoxy analog, altering membrane permeability and bioavailability [1]. Furthermore, the -OCF₃ group typically decreases metabolic stability compared to both CH₃O- and CF₃-substituted counterparts, a critical consideration for in vivo applications [1][2]. These property shifts preclude simple structural interchange without compromising experimental or formulation outcomes.

Quantitative Differentiation Evidence: 3-(3-(Trifluoromethoxy)phenyl)thiophene vs. Methoxy and Unsubstituted Analogs


Lipophilicity Enhancement: OCF₃ Increases Log D by 0.7–1.4 Units vs. Methoxy

In a series of aliphatic derivatives, the trifluoromethoxy (OCF₃) group increased lipophilicity by 0.7–1.4 log D units relative to the methoxy (OCH₃) analog. The OCF₃-substituted compounds exhibited lipophilicity comparable to CF₃-bearing compounds [1].

Lipophilicity Physicochemical Property Medicinal Chemistry

Metabolic Stability Trade-off: OCF₃ Decreases Microsomal Stability vs. OCH₃ and CF₃

Microsomal stability studies in aliphatic derivatives indicated that the trifluoromethoxy group typically decreased metabolic stability compared to either CH₃O- or CF₃-substituted counterparts, with the exception of N-alkoxy(sulfon)amide series [1].

Metabolic Stability Microsomal Clearance Drug Metabolism

Electronic Modulation: OCF₃ is a Strong Electron-Withdrawing Group Distinct from CF₃ and OCH₃

The trifluoromethoxy group is a strong electron-withdrawing substituent that combines the lipophilicity of CF₃ with the polarity of the oxygen atom, enabling fine-tuning of logP and electronic properties [1][2]. This is in contrast to the electron-donating methoxy group and the purely lipophilic CF₃ group.

Electronic Effects SAR DFT Calculation

Kinetic Solubility: OCF₃ Substitution Does Not Significantly Alter Aqueous Solubility vs. OCH₃ and CF₃

Kinetic solubility measurements in aqueous buffer showed that CF₃O-containing aliphatic compounds had comparable solubility to analogs bearing CH₃O and CF₃ moieties; the effect of the OCF₃ substituent on solubility was not significant [1].

Solubility Formulation Physicochemical Property

Antiviral Scaffold Potential: Thiophene Derivatives with OCF₃ Show HCV IC₅₀ of 0.26–0.35 μM

In a study of related furan and thiophene derivatives bearing trifluoromethoxy groups, compounds demonstrated antiviral activity against Hepatitis C virus (HCV) with IC₅₀ values ranging from 0.26 μM to 0.35 μM . While this data is from structurally related analogs rather than the exact target compound, it supports the class-level antiviral potential of OCF₃-substituted thiophenes.

Antiviral HCV Medicinal Chemistry

Polymer Conductivity: DFT Predicts Favorable Properties for 3-Phenylthiophene OCF₃ Derivatives

Theoretical DFT studies on 3-phenylsubstituted thiophenes indicate that electron-withdrawing substituents such as OCF₃ can modulate the HOMO-LUMO gap and charge transport properties of intrinsically conducting polymers [1]. While direct comparative data for the OCF₃-substituted derivative is not provided, the class-level inference suggests potential advantages over unsubstituted 3-phenylthiophene in organic electronics.

Conducting Polymers DFT Materials Science

Optimal Research Applications for 3-(3-(Trifluoromethoxy)phenyl)thiophene Based on Differentiated Properties


Medicinal Chemistry: Building Block for CNS-Penetrant and Intracellular Target Libraries

The enhanced lipophilicity (log D increase of 0.7–1.4 vs. OCH₃) conferred by the OCF₃ group [1] makes 3-(3-(trifluoromethoxy)phenyl)thiophene a strategic choice for constructing compound libraries targeting CNS or intracellular proteins where membrane permeability is critical. Procurement is justified when passive diffusion is a desired pharmacokinetic feature.

Antiviral Drug Discovery: HCV and Related Viral Target Screening

Based on class-level evidence of HCV antiviral activity (IC₅₀ = 0.26–0.35 μM) for structurally related OCF₃-substituted thiophenes , this compound may serve as a starting scaffold for antiviral lead optimization programs. Researchers focusing on HCV or other RNA viruses may prioritize this scaffold over non-fluorinated analogs.

Organic Electronics: Tuning Conducting Polymer Properties via Substituent Effects

Theoretical DFT studies on 3-phenylthiophene derivatives indicate that electron-withdrawing OCF₃ substitution can modulate HOMO-LUMO gaps and charge transport characteristics [2]. Materials scientists developing intrinsically conducting polymers may select this compound to achieve specific electronic properties unattainable with unsubstituted or methoxy analogs.

Structure-Activity Relationship (SAR) Studies: Differentiating Electronic and Lipophilic Contributions

The unique combination of strong electron-withdrawing character and enhanced lipophilicity, without a solubility penalty relative to OCH₃ and CF₃ [1][3], positions this compound as a valuable comparator in SAR campaigns. Researchers can isolate the contribution of OCF₃ versus OCH₃ or CF₃ in binding affinity and pharmacokinetic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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